![molecular formula C11H18O B13814128 1-Oxaspiro[5.5]undecane,4-methylene](/img/structure/B13814128.png)
1-Oxaspiro[5.5]undecane,4-methylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxaspiro[55]undecane,4-methylene is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two rings, one of which contains an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxaspiro[5.5]undecane,4-methylene typically involves the Prins cyclization reaction. The reaction conditions often involve the use of olefin metathesis reactions with a Grubbs catalyst, although this method can be complex and expensive .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
1-Oxaspiro[5.5]undecane,4-methylene undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Applications De Recherche Scientifique
1-Oxaspiro[5.5]undecane,4-methylene has several scientific research applications:
Mécanisme D'action
The mechanism by which 1-Oxaspiro[5.5]undecane,4-methylene exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors .
Comparaison Avec Des Composés Similaires
1-Oxaspiro[5.5]undecane,4-methylene can be compared with other spirocyclic compounds, such as:
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity.
1,3-Dioxane-1,3-dithiane spiranes: Exhibits unique stereochemistry and conformational properties.
Bis(1,3-oxathiane) spiranes:
These compounds share similar structural features but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C11H18O |
|---|---|
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
3-methylidene-1-oxaspiro[5.5]undecane |
InChI |
InChI=1S/C11H18O/c1-10-5-8-11(12-9-10)6-3-2-4-7-11/h1-9H2 |
Clé InChI |
PDYBAZKFQKBRAO-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCC2(CCCCC2)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


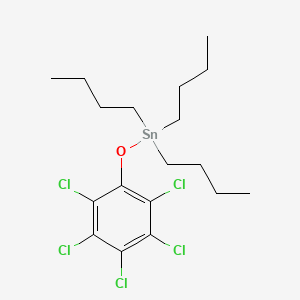

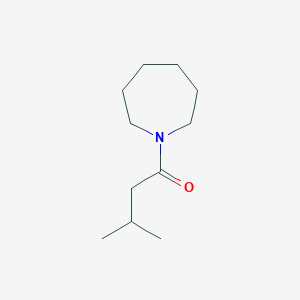
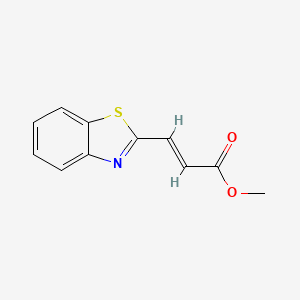


![4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo-](/img/structure/B13814110.png)
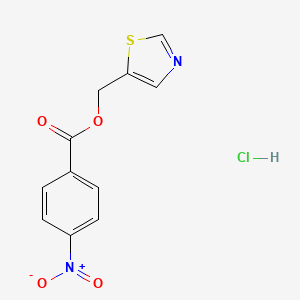
![methyl 2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-hydroxy-3-(hydroxymethyl)-4-methoxybenzoate](/img/structure/B13814115.png)
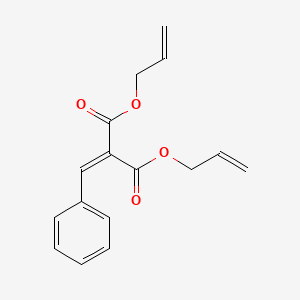
![8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13814122.png)

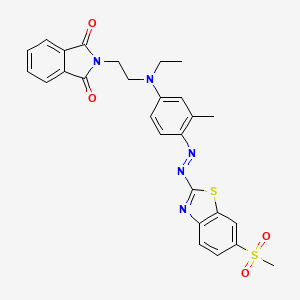
![1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester](/img/structure/B13814137.png)
